![molecular formula C16H12ClNO4S B7681137 methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate is not fully understood. However, studies have suggested that it may exert its anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce the production of reactive oxygen species, which can lead to DNA damage and cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate. One area of interest is in the development of new drugs based on this compound for the treatment of cancer. Another potential direction is in the study of the mechanisms of action of this compound, which may provide insights into the development of new cancer therapies. Additionally, further research is needed to explore the potential toxic effects of this compound and to identify ways to mitigate these effects in order to expand its use in lab experiments.
Synthesis Methods
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate can be synthesized through a multi-step process involving the reaction of 6-chloro-2H-chromene-3-carboxylic acid with thionyl chloride to form 6-chloro-2H-chromene-3-carbonyl chloride. The resulting compound is then reacted with methyl thioglycolate in the presence of a base to form methyl 5-[(6-chloro-2H-chromene-3-carbonyl)thio]pentanoate. Finally, the esterification of this compound with methanol in the presence of acid catalysts produces methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate.
Scientific Research Applications
Methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-21-16(20)13-4-5-14(23-13)18-15(19)10-6-9-7-11(17)2-3-12(9)22-8-10/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJHCBNJSMNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate |
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